1,1-Diethoxydecane

Description

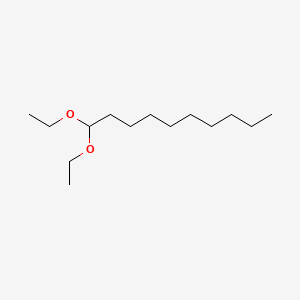

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxydecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDPLWAEEWIQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188320 | |

| Record name | 1,1-Diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34764-02-8 | |

| Record name | Decanal diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34764-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxydecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034764028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxydecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Perspectives on 1,1 Diethoxydecane

Significance in Contemporary Organic Chemistry Research

In the realm of contemporary organic chemistry, 1,1-diethoxydecane and its structural analogs are primarily recognized for their crucial role as protecting groups for aldehydes. The protection of a carbonyl group is a fundamental strategy in multi-step organic synthesis, where a sensitive aldehyde functionality needs to be shielded from reaction conditions while transformations are carried out on other parts of the molecule.

Acetals, such as 1,1-diethoxydecane, are adept at this role due to their inherent chemical stability. They are notably stable under basic and neutral conditions, rendering them inert to a wide array of reagents, including strong bases, nucleophiles, and hydrides. masterorganicchemistry.comlibretexts.org This stability allows chemists to perform reactions like reductions of other functional groups, Grignard reactions, or other nucleophilic additions without affecting the aldehyde.

The formation of 1,1-diethoxydecane from decanal (B1670006) and two equivalents of ethanol (B145695) is a reversible acid-catalyzed reaction. wikipedia.org The removal of water during the reaction drives the equilibrium towards the formation of the acetal (B89532). wikipedia.org Conversely, the aldehyde can be readily regenerated by treatment with aqueous acid, a process known as deprotection. masterorganicchemistry.com This ease of formation and removal is a key characteristic of an effective protecting group.

Modern research continues to explore more efficient and environmentally benign methods for acetalization. This includes the use of various catalysts to improve reaction rates and yields, highlighting the ongoing relevance of compounds like 1,1-diethoxydecane in synthetic organic chemistry.

Interdisciplinary Relevance of 1,1-Diethoxydecane Derivatives

The influence of 1,1-diethoxydecane extends beyond the confines of the organic synthesis laboratory, with its derivatives finding applications in diverse interdisciplinary fields, most notably in the fragrance and flavor industry. Long-chain aldehydes are known for their characteristic scents, and their corresponding acetals can be used to modify or stabilize these fragrances. masterorganicchemistry.comymerdigital.commdpi.com

Furthermore, the broader class of acetals has significant industrial applications, such as in the production of polymers. Polyoxymethylene (POM), also known as acetal resin, is a high-strength engineering thermoplastic derived from the polymerization of formaldehyde. nist.gov While not a direct derivative of 1,1-diethoxydecane, the fundamental chemistry of acetal formation is central to the production of this important material. This underscores the interdisciplinary importance of understanding acetal chemistry, which encompasses compounds like 1,1-diethoxydecane.

Historical Trajectories of Acetal Chemistry in Relation to 1,1-Diethoxydecane

The story of 1,1-diethoxydecane is intrinsically linked to the historical development of acetal chemistry, a field that has its roots in the late 19th and early 20th centuries. The pioneering work of German chemist Emil Fischer laid the foundation for our understanding of many fundamental organic reactions, including the formation of acetals. wikipedia.orgsciencehistory.org His research into the structure of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, involved the reaction of aldehydes and ketones with alcohols to form acetals and ketals, respectively. wikipedia.orgsciencehistory.org Fischer's early investigations into acetalization reactions were crucial for the advancement of carbohydrate chemistry and organic synthesis in general. masterorganicchemistry.com

The early 20th century saw further exploration of acetal synthesis, with chemists like Haworth and Lapworth describing the preparation of various acetals, which was of particular interest to the fragrance industry. masterorganicchemistry.com This historical work on the synthesis and properties of acetals provided the chemical knowledge base upon which the specific synthesis and application of longer-chain acetals like 1,1-diethoxydecane could be built.

The industrial significance of acetal chemistry was further solidified with the development of polyacetal resins in the mid-20th century. nist.gov This demonstrated the potential of harnessing the chemistry of the acetal functional group to create materials with valuable physical properties. The journey from the fundamental studies of Fischer to the modern applications of specific acetals like 1,1-diethoxydecane and its derivatives illustrates a clear trajectory of scientific advancement, where fundamental discoveries pave the way for practical applications in diverse fields.

Synthetic Methodologies and Reaction Pathways for 1,1 Diethoxydecane

Direct Acetalization Routes to 1,1-Diethoxydecane

The most common method for preparing 1,1-diethoxydecane is the direct reaction of decanal (B1670006) with two equivalents of ethanol (B145695). This reaction is an equilibrium process that necessitates the use of a catalyst and the removal of water to drive the reaction toward the product side. libretexts.org

Catalyst Systems for Decanal Diethyl Acetal (B89532) Formation

The formation of acetals from aldehydes and alcohols is typically catalyzed by acids. nih.gov A variety of homogeneous and heterogeneous catalyst systems have been developed to facilitate this transformation efficiently.

Homogeneous catalysts such as p-toluenesulfonic acid and mineral acids (e.g., HCl, H₂SO₄) are effective for acetalization. nih.govmdpi.com For instance, p-toluenesulfonic acid has been successfully used as a catalyst for the acetalization of various aldehydes. mdpi.com Research has shown that even trace amounts of conventional acids like hydrochloric acid can effectively catalyze acetal formation, with excellent yields achievable at ambient temperatures. nih.gov Ionic liquids (ILs) with acidic properties, such as those with HSO₄⁻ anions, have also emerged as potent catalysts, demonstrating high activity and allowing for high product yields, sometimes as high as 99%. mdpi.com

Heterogeneous catalysts offer advantages in terms of separation and reusability. Solid acid catalysts, including acidic ion-exchange resins like Amberlyst-15, zeolites, and montmorillonite (B579905) clays, have been investigated for acetal synthesis. conicet.gov.ar In studies on the similar compound 1,1-diethoxyethane, the sulfonic resin Amberlyst-15 showed a superior performance compared to zeolitic and amorphous catalysts, rapidly achieving equilibrium conversion. conicet.gov.ar More advanced systems under investigation include Metal-Organic Frameworks (MOFs) functionalized with sulfonic groups, which combine high surface area with strong acidity.

Below is a table summarizing various catalyst types used for acetalization reactions.

| Catalyst Type | Specific Examples | Key Findings/Advantages |

| Homogeneous Acids | p-Toluenesulfonic acid, Hydrochloric acid (HCl) | Effective and inexpensive; can achieve high conversion under mild conditions. nih.govmdpi.com |

| Ionic Liquids (ILs) | Imidazole cations with HSO₄⁻ anions | High activity and yields (up to 99%); acts as a micro water-removing system. mdpi.com |

| Solid Acid Resins | Amberlyst-15 | Excellent performance, rapid achievement of equilibrium, reusable. conicet.gov.arepa.gov |

| Zeolites/Clays | Montmorillonite K10, Zeolites | Active, though generally less so than sulfonic resins for this reaction. conicet.gov.ar |

| Advanced Materials | Zr-MOF-808 (sulfonic functionalized) | High surface area and acidity; shows potential for high conversion at moderate temperatures. |

Solvent Effects and Reaction Optimization in 1,1-Diethoxydecane Synthesis

Optimizing the synthesis of 1,1-diethoxydecane hinges on managing the reaction equilibrium. The formation of water as a byproduct can kinetically and thermodynamically hinder the reaction. mdpi.com Therefore, its removal is a critical optimization parameter. libretexts.org This is commonly achieved by physical means, such as using a Dean-Stark apparatus, or by chemical means with a dehydrating agent like trimethyl orthoformate, which reacts with the water produced. organic-chemistry.org

The choice of solvent can also influence the reaction outcome. While the reaction can be run using an excess of ethanol as both reactant and solvent, the addition of a non-polar, water-immiscible co-solvent like n-hexane can be beneficial. In the synthesis of 1,1-diethoxyethane, the addition of n-hexane to the feed was found to increase ethanol conversion and reduce the rate of catalyst deactivation over time, particularly when using solid acid catalysts like Amberlyst-15. epa.govresearchgate.net This is because the entrainer helps in the azeotropic removal of water. google.com The reaction is typically performed at temperatures ranging from ambient to the reflux temperature of the solvent system. nih.govmdpi.com

Continuous Flow Synthesis Approaches for 1,1-Diethoxydecane

Continuous flow chemistry presents a modern and efficient platform for chemical synthesis, offering benefits such as enhanced heat and mass transfer, improved safety, and higher throughput. nih.gov While specific literature on the continuous flow synthesis of 1,1-diethoxydecane is sparse, extensive studies on the analogous compound 1,1-diethoxyethane provide a strong proof of concept. epa.govresearchgate.net

In these systems, a solution of the aldehyde and alcohol is passed through a heated column packed with a solid acid catalyst, such as Amberlyst-15. epa.gov This setup allows for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov The continuous removal of the product from the reaction zone and the ability to integrate purification steps can lead to high productivity. rsc.orgrsc.org However, catalyst deactivation due to hydration of the acidic sites by the water produced remains a challenge that must be managed, for instance, by using a co-solvent to aid in water removal. epa.govresearchgate.net Such a methodology could be directly adapted for the large-scale, on-demand production of 1,1-diethoxydecane.

Multistep Synthetic Sequences Incorporating 1,1-Diethoxydecane as an Intermediate

Beyond its direct synthesis, 1,1-diethoxydecane serves as a crucial intermediate in multistep organic synthesis, primarily by acting as a protecting group for the decanal aldehyde functionality. Acetals are stable to bases, nucleophiles, and many oxidizing and reducing agents, making them ideal for masking a reactive aldehyde group while chemical transformations are carried out on other parts of a molecule. organic-chemistry.org

Strategic Utility in Pheromone Synthesis

In the synthesis of complex natural products like insect pheromones, which often feature long alkyl chains and specific functional groups, the strategic protection and deprotection of carbonyls is essential. The 1,1-diethoxydecane moiety can be used to protect a C10 aldehyde. This allows for chemical modifications at other positions of the molecule, such as carbon-carbon bond formations or functional group interconversions, without affecting the masked aldehyde. Once the desired modifications are complete, the acetal can be readily hydrolyzed back to the aldehyde under mild aqueous acidic conditions. libretexts.org This strategy ensures that the reactive aldehyde is revealed only at the desired stage of a complex synthesis.

Role in the Elaboration of Complex Organic Scaffolds

The construction of complex organic scaffolds often requires a sequence of reactions where the reactivity of different functional groups must be carefully controlled. mdpi.comnih.gov The use of 1,1-diethoxydecane as a protected form of decanal is a key strategy in this context. For example, a synthetic pathway might involve a Grignard reaction or a Wittig reaction on a substrate that also contains an aldehyde. By first converting the aldehyde to its diethyl acetal (1,1-diethoxydecane), the aldehyde is rendered unreactive towards the strong bases or nucleophiles used in these subsequent steps. After the desired scaffold has been assembled, the aldehyde can be regenerated from the acetal, making it available for further transformations, such as oxidation to a carboxylic acid or reductive amination. organic-chemistry.org This protective strategy is fundamental to the rational design and synthesis of complex, multifunctional molecules.

Precursor Chemistry: From Halodecanals to 1,1-Diethoxydecane

The synthesis of 1,1-diethoxydecane, a diethyl acetal, primarily involves the reaction of decanal with ethanol in the presence of an acid catalyst. While the direct conversion from a halodecanal represents a more complex, multi-step process, understanding the fundamental acetalization reaction is key. The presence of a halogen on the decyl chain can influence reactivity and may require specific strategic considerations.

The core reaction for the formation of 1,1-diethoxydecane is the acid-catalyzed nucleophilic addition of two equivalents of ethanol to the carbonyl group of decanal. The process proceeds through a hemiacetal intermediate. libretexts.org This reaction is reversible, and to achieve a high yield of the acetal, the water formed as a byproduct must be removed from the reaction mixture. libretexts.org

The general mechanism for acid-catalyzed acetal formation is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of decanal, making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic attack by ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. youtube.com

Deprotonation: A proton is removed from the oxonium ion to form a hemiacetal. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation (an oxocarbenium ion). youtube.com

Second nucleophilic attack by ethanol: A second molecule of ethanol attacks the carbocation. youtube.com

Final deprotonation: Removal of a proton from the resulting oxonium ion yields the final product, 1,1-diethoxydecane, and regenerates the acid catalyst. youtube.com

From a synthetic standpoint involving a halodecanal , two main conceptual pathways can be considered:

Pathway A: Acetalization of a Halodecanal: In this approach, a decanal molecule bearing a halogen atom on its alkyl chain (e.g., 10-bromodecanal) undergoes acetalization. The fundamental reaction remains the acid-catalyzed addition of ethanol to the aldehyde functional group. The presence of the halogen at a remote position is unlikely to significantly interfere with the acetalization at the C1 position, especially if the reaction conditions are mild. The resulting product would be a halo-substituted 1,1-diethoxydecane. Subsequent removal or modification of the halogen could then be performed if the unsubstituted acetal is the final target.

Pathway B: Halogenation of a Precursor followed by Conversion to Decanal: This pathway would involve introducing a halogen to a suitable C10 precursor, which is then converted to decanal before the acetalization step. For instance, 1-decene (B1663960) could be halogenated, followed by a series of reactions to introduce the aldehyde functionality at the C1 position. Alternatively, decanoic acid could be converted to a halodecanoic acid, which is then reduced to the corresponding halodecanal. Once the halodecanal is formed, the synthesis proceeds as in Pathway A.

A related, though distinct, synthetic strategy involves the modification of a pre-formed haloacetal. For example, chloroacetaldehyde (B151913) diethyl acetal can be reacted with silver nitrite (B80452) to yield nitroacetaldehyde diethyl acetal, demonstrating that a halogen on an acetal can be substituted. orgsyn.org This suggests that a halo-substituted 1,1-diethoxydecane could serve as an intermediate for further functionalization.

Several methods have been developed to optimize the synthesis of acetals like 1,1-diethoxydecane, focusing on the choice of catalyst and the method of water removal.

| Catalyst Type | Specific Examples | Key Features & Research Findings |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (TsOH) | These are traditional and effective catalysts. nih.gov However, they can be corrosive and may not be compatible with acid-sensitive functional groups on the substrate. nih.gov The reaction requires careful control of conditions. |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | These catalysts can be highly efficient and chemoselective for acetalization under mild conditions. organic-chemistry.org |

| Solid Acid Catalysts | Amberlyst-15, Zeolites, Perchloric acid on silica (B1680970) gel | Offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions. organic-chemistry.orgconicet.gov.ar Perchloric acid on silica gel is noted as an extremely efficient and reusable catalyst. organic-chemistry.org |

| Photocatalysts | Eosin Y | Enables acetalization under neutral conditions using visible light, which is suitable for protecting acid-sensitive and sterically hindered aldehydes. organic-chemistry.org |

To drive the reaction equilibrium towards the formation of 1,1-diethoxydecane, various techniques for water removal are employed.

| Water Removal Method | Description | Research Findings |

| Azeotropic Distillation | The reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene). The azeotrope is distilled off, and the water is collected in a Dean-Stark trap, while the solvent is returned to the reaction flask. | A classic and highly effective method for achieving high conversion in reversible reactions like acetalization. libretexts.org |

| Dehydrating Agents | Anhydrous salts like calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄) are added to the reaction mixture to sequester the water as it is formed. google.comgoogle.com | This method is suitable for laboratory-scale synthesis and avoids the need for specialized distillation apparatus. google.com |

| Orthoformates | Triethyl orthoformate can be used as both a reactant and a dehydrating agent. It reacts with water to form an ester and ethanol, effectively removing water from the equilibrium. | This is a very efficient way to drive the reaction to completion, particularly for forming dimethyl or diethyl acetals. organic-chemistry.org |

The synthesis of 1,1-diethoxyethane (a close analog of 1,1-diethoxydecane) has been studied using various acidic catalysts, with sulfonic exchange resins showing high activity and reaching equilibrium conversion quickly. conicet.gov.ar The inhibitory effect of water on the reaction rate was also noted, underscoring the importance of its removal. conicet.gov.ar For higher molecular weight acetals, such as 1,1-diethoxydecane, the reaction can be driven to completion at relatively low temperatures by adding an anhydrous salt, followed by isolation of the acetal, which is typically insoluble in aqueous alcohol mixtures. google.com

Chemical Transformations and Mechanistic Investigations of 1,1 Diethoxydecane

Hydrolysis and Deacetalization Reactions of 1,1-Diethoxydecane

The hydrolysis of 1,1-diethoxydecane, a diethyl acetal (B89532), represents a fundamental deacetalization reaction, yielding decanal (B1670006) and two equivalents of ethanol (B145695). This transformation is typically catalyzed by acid and is reversible. The mechanism proceeds via a two-step process characteristic of acetal hydrolysis.

The initial step involves the protonation of one of the ethoxy groups by an acid catalyst, such as hydrochloric acid or perchloric acid. scispace.com This protonation converts the ethoxy group into a good leaving group (ethanol). The subsequent departure of ethanol results in the formation of a resonance-stabilized oxocarbenium ion. This carbocation is a key intermediate in the reaction pathway.

In the second stage, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This is followed by the deprotonation of the resulting intermediate to form a hemiacetal. The hemiacetal is generally unstable under acidic conditions and undergoes further reaction. The hydroxyl group of the hemiacetal is protonated, leading to the elimination of a second molecule of ethanol and the formation of a protonated aldehyde. Finally, deprotonation yields the stable decanal product.

The kinetics of acid-catalyzed hydrolysis of acetals, such as diethoxymethane, have been studied in various solvent systems like dioxane-water mixtures. scispace.com These studies show that the reaction rate is dependent on the acid catalyst and the water concentration. While the changes in rate are often small in water-rich environments, the rate can vary significantly in solvent mixtures with low water content, influenced by the changing acid strength of the catalyst. scispace.com The hydrolysis of 1,1-diethoxydecane is expected to follow similar kinetic behavior, characteristic of a unimolecular A-1 type hydrolysis reaction. scispace.com

Table 1: Products of 1,1-Diethoxydecane Hydrolysis

| Reactant | Products | Reaction Type |

|---|---|---|

| 1,1-Diethoxydecane | Decanal, Ethanol | Acid-Catalyzed Hydrolysis/Deacetalization |

Nucleophilic and Electrophilic Reactivity Profiles of the Acetal Moiety

The reactivity of the acetal moiety in 1,1-diethoxydecane is defined by the electrophilic nature of the central carbon atom (C1) and the nucleophilic character of the two oxygen atoms.

Electrophilic Reactivity: The C1 carbon of the acetal is bonded to two electronegative oxygen atoms, which polarize the C-O bonds and impart a partial positive charge on the carbon. chemguide.co.uk This makes it an electrophilic center, susceptible to attack by nucleophiles. However, acetals are generally stable under neutral or basic conditions because the ethoxy group (CH₃CH₂O⁻) is a poor leaving group. For nucleophilic substitution to occur, one of the ethoxy groups must be converted into a better leaving group. As described in the hydrolysis mechanism, this is achieved by protonation under acidic conditions. The resulting oxocarbenium ion is a potent electrophile that readily reacts with even weak nucleophiles like water. Other nucleophiles, such as thiols or other alcohols, can also displace the ethoxy groups under acidic catalysis, leading to the formation of thioacetals or different acetals, respectively.

Nucleophilic Reactivity: The oxygen atoms of the 1,1-diethoxydecane possess lone pairs of electrons, rendering them nucleophilic and basic. They can be protonated by acids, which is the key initial step in acid-catalyzed hydrolysis. scispace.com The nucleophilicity of the oxygen atoms is also central to their ability to coordinate with Lewis acids, which can also promote the cleavage of the C-O bond and facilitate substitution reactions at the acetal carbon.

Table 2: Reactivity Profile of the Acetal Functional Group

| Site | Character | Typical Reactions | Conditions |

|---|---|---|---|

| Acetal Carbon (C1) | Electrophilic | Nucleophilic Substitution | Acidic |

| Acetal Oxygens | Nucleophilic / Basic | Protonation, Coordination to Lewis Acids | Acidic |

Stereochemical Implications in Reactions Involving 1,1-Diethoxydecane

The stereochemical outcomes of reactions involving 1,1-diethoxydecane are primarily centered on its prochiral acetal carbon (C1). A prochiral carbon is a tetrahedral carbon that can become a chiral center by changing only one of its attached groups. libretexts.org In 1,1-diethoxydecane, the C1 atom is bonded to a hydrogen, a nonyl group, and two identical ethoxy groups. Replacing one of the ethoxy groups with a different substituent would create a new stereocenter at C1.

When 1,1-diethoxydecane undergoes a reaction that leads to the formation of a chiral product, the stereochemistry is determined by the reaction mechanism. lumenlearning.com For instance, in an acid-catalyzed substitution where one ethoxy group is replaced by another nucleophile (Nu⁻), the reaction proceeds through a planar, achiral oxocarbenium ion intermediate. lumenlearning.com The subsequent nucleophilic attack on this planar intermediate can occur from either face (Re or Si face) with equal probability. libretexts.org This typically results in the formation of a racemic mixture, a 50:50 mixture of the two possible enantiomers, rendering the product optically inactive. lumenlearning.com

If the starting material were already chiral elsewhere in the molecule, the formation of a new chiral center at C1 would lead to a mixture of diastereomers. lumenlearning.com Unlike enantiomers, diastereomers have different physical properties and may not be formed in equal amounts.

Table 3: Stereochemical Outcome of Substitution at the Prochiral Center

| Reaction Mechanism | Intermediate | Stereochemical Result |

|---|---|---|

| Acid-Catalyzed Nucleophilic Substitution (SN1-like) | Planar, achiral oxocarbenium ion | Racemic mixture (if a new stereocenter is formed) |

Derivatization Strategies and Analogue Synthesis Based on the 1,1-Diethoxydecane Framework

The 1,1-diethoxydecane molecule serves as a valuable precursor for the synthesis of various analogues and derivatives, primarily through reactions involving its deacetalization product, decanal. Derivatization is often employed to enhance analytical detection or to build more complex molecular structures. ddtjournal.com

One common strategy involves the hydrolysis of 1,1-diethoxydecane to decanal, followed by the derivatization of the resulting aldehyde. Aldehydes are reactive and can be readily converted into a wide range of functional groups. For instance, decanal can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. ddtjournal.com This introduces a nitrogen atom and can improve ionization efficiency in mass spectrometry analysis. ddtjournal.com Other derivatizing agents for aldehydes, often used in chromatography, include dansyl chloride and benzoyl chloride, which react with primary or secondary amines formed after reductive amination of the aldehyde. nih.gov

Analogue synthesis can be achieved by using the reactivity of the aldehyde group of decanal. Examples include:

Wittig Reaction: Reaction of decanal with a phosphorus ylide can generate various alkenes with controlled double bond geometry.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group of decanal yields a range of secondary alcohols, which can be further functionalized.

Reductive Amination: The reaction of decanal with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) produces primary, secondary, or tertiary amines, respectively.

Furthermore, the acetal group itself can be modified. Transacetalization, where the ethoxy groups are exchanged with other alcohols under acidic conditions, allows for the synthesis of different acetal analogues of decanal.

Advanced Analytical Techniques for the Characterization and Detection of 1,1 Diethoxydecane in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and widely adopted technique for the analysis of 1,1-diethoxydecane. This is due to the compound's volatility, which makes it an ideal candidate for GC separation. In numerous studies, GC-MS has been employed to identify 1,1-diethoxydecane in a variety of substances, including the medicinal plant Amaranthus viridis, Chinese Baijiu, fruit liqueurs, and pepino fruit. researchtrend.netresearchgate.netmdpi.comresearchgate.netmdpi.com In a study on Citri reticulatae pericarpium, GC-MS analysis identified 1,1-diethoxydecane as a minor component, constituting 0.31% of the supercritical CO2 extract. ingentaconnect.com Similarly, it has been detected in raspberry distillates, where it is formed during the distillation process through the reaction of decanal (B1670006) with ethanol (B145695). researchgate.net

Detecting 1,1-diethoxydecane at trace levels in complex mixtures requires methods that enhance sensitivity and minimize matrix interference. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique paired with GC-MS for this purpose. mdpi.comcore.ac.uk This solvent-free method concentrates volatile and semi-volatile compounds from the sample's headspace onto a coated fiber before injection into the GC system. For instance, in the analysis of strong-flavor Baijiu, HS-SPME was used to extract volatile compounds, including 1,1-diethoxydecane, which were then separated on a DB-FFAP capillary column. mdpi.com The identification is typically confirmed by comparing the mass spectra of the analyte with entries in spectral libraries like the NIST library and by matching retention indices determined using a series of n-alkanes. researchtrend.netmdpi.com

A study on Madeira wines utilized HS-SPME with a divinylbenzene-carboxen-poly(dimethylsiloxane) fiber, followed by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-ToFMS), to characterize volatile compounds. core.ac.uk This advanced technique provides enhanced separation capacity, which is crucial for resolving co-eluting peaks in highly complex samples like wine, allowing for the effective detection of trace acetals. core.ac.uk

Table 1: GC-MS Parameters for 1,1-Diethoxydecane Analysis in Baijiu

| Parameter | Specification |

|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC Column | DB-FFAP (60 m × 0.25 mm × 0.25 µm) |

| Carrier Gas Flow Rate | 1.2 mL/min |

| Oven Program | 40°C (1 min), ramp 2.5°C/min to 100°C (1 min), ramp 3°C/min to 160°C, ramp 5°C/min to 230°C (20 min) |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 30–350 |

Data sourced from a study on strong-flavor Baijiu. mdpi.com

1,1-Diethoxydecane contributes to the aromatic profile of various foods and beverages. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a mass spectrometer detector and a sniffing port, allowing an analyst to describe the odor of each separated component.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

While standard GC-MS is effective for tentative identification, High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy required for unambiguous confirmation of a compound's elemental composition. In a study focused on isolating bioactive compounds from Amaranthus viridis, a fraction identified by GC-MS as containing 1,1-diethoxydecane was subjected to HRMS analysis. researchtrend.netresearchgate.net The HRMS data confirmed the molecular formula as C₁₄H₃₀O₂, with the mass spectrum showing a distinct molecular ion peak between m/z 230-231, corresponding to a molecular weight of 230.392 g/mol . researchtrend.netresearchgate.net This precise mass measurement provides strong evidence for the compound's identity, distinguishing it from other isobaric species. The analysis was performed on a Q-Trap MS system, scanning a mass-to-charge ratio range of 50-800 m/z. researchtrend.netresearchgate.net

Chromatographic Separations Beyond GC-MS for Isolation Research

The isolation of pure 1,1-diethoxydecane from a complex natural extract often requires a multi-step chromatographic approach preceding the final analysis. Research on Amaranthus viridis demonstrated a successful isolation workflow using classic liquid chromatography techniques. researchtrend.netresearchgate.net The process began with Thin-Layer Chromatography (TLC) to determine a suitable solvent system for separation. researchtrend.netresearchgate.net Subsequently, column chromatography was employed to fractionate the crude plant extract. researchtrend.netresearchgate.net Fractions were collected and analyzed, with one specific fraction (LMF8) found to contain 1,1-diethoxydecane at 100% purity as determined by GC-MS. researchtrend.netresearchgate.net This combination of TLC and column chromatography is a fundamental and effective strategy for purifying target compounds from complex biological matrices. researchtrend.net

Another powerful separation technique is comprehensive two-dimensional gas chromatography (GCxGC). In an analysis of Madeira wines, GCxGC coupled to a time-of-flight mass spectrometer (ToFMS) was used to achieve superior separation of volatile compounds, including acetals. core.ac.uk The structured nature of GCxGC chromatograms, where structurally related compounds appear in organized patterns, aids in the identification process and allows for better resolution of trace compounds like 1,1-diethoxydecane from the complex wine matrix. core.ac.uk

Spectroscopic Approaches in Characterization Research

Following isolation, spectroscopic methods are essential for the complete structural characterization of 1,1-diethoxydecane.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the molecule. In the analysis of the compound isolated from Amaranthus viridis, an FTIR spectrum was obtained by encapsulating the sample in a KBr pellet disc and scanning from 4000-400 cm⁻¹. researchtrend.net This analysis helps confirm the presence of key structural features, such as C-O and C-H bonds, consistent with an acetal (B89532) structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural information by probing the chemical environment of atomic nuclei. For 1,1-diethoxydecane isolated from the A. viridis extract, both ¹H NMR (proton) and ¹³C NMR (carbon-13) experiments were conducted. researchtrend.netresearchgate.net The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and spectra were recorded on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR. researchtrend.net The resulting spectra were analyzed to confirm the precise arrangement of atoms and the connectivity of the decane (B31447) chain and the two ethoxy groups, solidifying the structural assignment of the compound. researchtrend.netresearchgate.net

Table 2: Spectroscopic Data for 1,1-Diethoxydecane Characterization

| Technique | Details | Findings |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Q-Trap MS system; m/z range 50-800 | Confirmed molecular formula C₁₄H₃₀O₂ and molecular weight of 230.392 g/mol . researchtrend.netresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | KBr pellet disc; 4000-400 cm⁻¹ scan range | Identifies characteristic functional groups of the acetal. researchtrend.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR at 300 MHz; ¹³C NMR at 75 MHz in CDCl₃ | Confirms the precise atomic arrangement and structure. researchtrend.net |

Natural Occurrence and Biosynthetic Pathways of 1,1 Diethoxydecane

Identification in Plant and Fruit Volatiles

Scientific analysis has confirmed the presence of 1,1-diethoxydecane in specific plant and fruit volatiles, contributing to their unique sensory characteristics.

While the compound has been noted in the chemical inventory of certain plants, its presence is not universal. Extensive gas chromatography-mass spectrometry (GC-MS) analyses of the volatile compounds from the leaves of Amaranthus viridis (slender amaranth) have been conducted, identifying numerous phytochemicals. ijcrr.comresearchgate.netiajpr.comsemanticscholar.org However, these studies have not reported the presence of 1,1-diethoxydecane.

Similarly, detailed investigations into the volatile aroma constituents of pepino fruit (Solanum muricatum) have identified a wide array of compounds, including esters, aldehydes, alcohols, and ketones, which contribute to its characteristic "fruity fresh," "green vegetable," and "exotic" aroma notes. nih.govresearchgate.net Despite the comprehensive nature of these analyses, 1,1-diethoxydecane has not been identified as a volatile component of pepino fruit. nih.govresearchgate.net

Elucidation of Formation Mechanisms in Biological Systems (e.g., Acetal (B89532) Formation from Aldehydes and Alcohols)

The formation of 1,1-diethoxydecane in biological systems is understood to occur through the process of acetalization. This chemical reaction involves an aldehyde and an alcohol. In the context of plant biochemistry, it is hypothesized that 1,1-diethoxydecane is formed from the reaction of decanal (B1670006) with ethanol (B145695). researchgate.net

This process is a reversible reaction that can be catalyzed by enzymes present in the plant tissues. The availability of both decanal, a common aldehyde in plant volatiles, and ethanol, a product of fermentation and other metabolic processes within the fruit, provides the necessary precursors for the in-situ formation of 1,1-diethoxydecane. researchgate.net While the general mechanism is known, the specific enzymes that catalyze this reaction in plants have not yet been fully characterized.

Role in Aroma and Flavor Chemistry of Natural Products

As the diethyl acetal of decanal, its aroma is intrinsically linked to its precursor. Decanal itself is recognized for its citrus, waxy, and aldehydic scent. The transformation of decanal to 1,1-diethoxydecane would alter this profile, likely resulting in a less sharp, perhaps fruitier and greener note. While specific sensory data for 1,1-diethoxydecane is limited, a closely related compound, 1,1-diethoxyundecane, is described as having citrus, fruity, fresh, green, floral, waxy, fatty, and oily odor characteristics. scent.vn This suggests that 1,1-diethoxydecane likely contributes a complex and multi-faceted aroma to the plants in which it is found, modifying the more intense notes of its aldehyde precursor.

Applications and Functionalization of 1,1 Diethoxydecane in Industrial and Biomedical Domains

Role as a Chemical Intermediate in Specialty Chemical Production

1,1-Diethoxydecane, also known as decanal (B1670006) diethyl acetal (B89532), serves as a crucial chemical intermediate, a building block for creating more complex molecules, in the production of various specialty chemicals. grahamchemical.comdixiechemical.com Its primary function in chemical synthesis is to act as a protecting group for the aldehyde functional group of decanal. This protection is vital because the aldehyde group is highly reactive and can interfere with chemical transformations intended for other parts of a molecule. By converting the aldehyde to a more stable acetal (1,1-diethoxydecane), chemists can perform reactions on other parts of the molecular structure without unintended side reactions involving the aldehyde. After the desired chemical modifications are complete, the acetal can be easily converted back to the aldehyde group under acidic conditions.

A notable example of its use as an intermediate is in the form of 10-Chloro-1,1-diethoxydecane (B1425260). bldpharm.comchemicalbook.com This compound, a chlorinated derivative of 1,1-diethoxydecane, is listed as a chemical intermediate, indicating its role in the synthesis of other complex molecules. bldpharm.comchemicalbook.com The presence of the chloro- group provides a reactive site for further chemical modifications, while the diethoxy group protects the aldehyde functionality.

Pharmaceutical Synthesis

Agrochemical Development

The development of new agrochemicals, such as pesticides and herbicides, also relies on sophisticated chemical synthesis where intermediates play a key role. grahamchemical.com Similar to pharmaceutical synthesis, the protection of reactive functional groups is often necessary. The use of 1,1-diethoxydecane allows for the modification of other parts of a molecule to create a novel agrochemical. The lipophilic nature of the ten-carbon chain of 1,1-diethoxydecane could also be a desirable feature in the final agrochemical product, potentially aiding in its absorption into plant or insect tissues.

Polymer Chemistry and Materials Science

In polymer chemistry and materials science, functional monomers and intermediates are essential for creating polymers with specific properties. dixiechemical.combldpharm.commdpi.comnasa.govrsc.orgrsc.org While direct, large-scale applications of 1,1-diethoxydecane in this field are not extensively documented, its structure lends itself to potential uses. For instance, the aldehyde group, once deprotected from the acetal, can be a site for polymerization reactions or for grafting onto other polymer backbones. This could be used to create polymers with unique surface properties or to act as a cross-linking agent to enhance the mechanical strength and thermal stability of materials. The long alkyl chain of the decanal portion could impart flexibility and hydrophobicity to the resulting polymer.

Flavor and Fragrance Industry Applications

1,1-Diethoxydecane is a significant ingredient in the flavor and fragrance industry, valued for both its own sensory characteristics and its ability to modify and stabilize scent and flavor profiles in a variety of products. lyschem.comgoogle.com

Contribution to Sensory Profiles (Waxy, Green, Aldehydic, Orange)

The sensory profile of 1,1-diethoxydecane is multifaceted, contributing notes that are often described as waxy, green, aldehydic, and having an orange nuance. Its primary olfactory character is derived from decanal, a potent fatty aldehyde with a characteristic citrusy, orange-peel scent. However, in the form of 1,1-diethoxydecane, this aldehydic power is softened and rounded.

The "waxy" note is typical for long-chain aldehydes and their derivatives. The "green" aspect can provide a fresh, leafy, or unripe nuance to a fragrance or flavor. The "aldehydic" character, while toned down compared to pure decanal, provides a lift and sparkle to compositions. Finally, the "orange" note is a direct link to the citrusy scent of decanal. Decanal itself is a key aroma compound in sweet orange. nih.gov

| Sensory Descriptor | Description |

|---|---|

| Waxy | A fatty, candle-like note common to long-chain aldehydes. |

| Green | Contributes a fresh, leafy, or slightly unripe nuance. |

| Aldehydic | Provides a bright, effervescent lift to the composition. |

| Orange | A citrusy, orange-peel character derived from the core decanal structure. nih.gov |

Stability and Release Characteristics in Formulations

One of the primary advantages of using 1,1-diethoxydecane in formulations is its superior stability compared to its parent aldehyde, decanal. Aldehydes are prone to oxidation, which can lead to a degradation of the scent and the formation of off-notes. By protecting the aldehyde as an acetal, formulators can create products with a longer shelf-life and a more consistent fragrance profile.

Potential in Drug Delivery Systems and Biomedical Materials

Currently, there is a lack of specific research and published data concerning the direct application or functionalization of 1,1-Diethoxydecane in drug delivery systems and the development of biomedical materials. Scientific literature does not presently detail its use as a drug carrier, in the formation of nanoparticles or emulsions for therapeutic purposes, or as a component in biomedical devices like coatings or scaffolds.

Antimicrobial Efficacy and Related Studies

There is no available scientific evidence or research data to substantiate any antimicrobial efficacy of 1,1-Diethoxydecane. Studies investigating its potential activity against bacteria, fungi, or other microorganisms have not been found in the reviewed scientific literature. Therefore, no information on its antimicrobial spectrum or mechanism of action can be provided.

Computational Chemistry and Modeling of 1,1 Diethoxydecane

Molecular Structure and Conformation Studies (e.g., Density Functional Theory)

The three-dimensional arrangement of atoms in 1,1-Diethoxydecane is not static; the molecule exists as an ensemble of interconverting conformations due to rotation around its single bonds. Understanding the preferred conformations is key to understanding its physical and chemical properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used for conformational analysis because it provides a good balance between accuracy and computational cost. eurjchem.com For 1,1-Diethoxydecane, DFT calculations can be used to determine the geometries and relative energies of its various stable conformers.

The primary areas of conformational flexibility in 1,1-Diethoxydecane are the C-C bonds of the decyl chain and the C-O bonds of the diethyl acetal (B89532) group. The long, non-polar decyl chain tends to adopt a low-energy, staggered (anti-periplanar) arrangement to minimize steric hindrance. However, the gauche conformation can also exist, leading to bends in the chain.

Table 1: Predicted Relative Energies of 1,1-Diethoxydecane Conformers (Illustrative DFT Data) (Note: This data is illustrative and represents typical results from DFT calculations for similar long-chain acetals. Specific values would require dedicated computation.)

| Conformer Description | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-Anti | ~180° | 0.00 | 75 |

| Gauche-Anti | ~60° | 0.85 | 15 |

| Anti-Gauche | ~-60° | 0.85 | 10 |

| Gauche-Gauche | Not a stable minimum | N/A | <1 |

This interactive table allows sorting by column to compare conformational properties.

Reaction Pathway Modeling (e.g., Transition State Analysis for Related Acetal Transformations)

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, including the formation and cleavage of acetals. youtube.comyoutube.com The mechanism of acetal hydrolysis, a key reaction for compounds like 1,1-Diethoxydecane, can be modeled to understand its kinetics and thermodynamics.

The acid-catalyzed hydrolysis of an acetal proceeds through a series of steps, typically involving protonation of one of the ether oxygens, loss of an alcohol molecule to form a resonance-stabilized oxocarbenium ion, and subsequent attack by water. youtube.com Each step in this pathway is connected by a transition state, which represents the highest energy point along the reaction coordinate for that step. youtube.com

Transition state analysis, often performed using DFT, allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to proceed). youtube.comdntb.gov.ua By locating the transition state structure and calculating its energy, chemists can predict reaction rates and understand how substituents affect reactivity. researchgate.net For instance, modeling the hydrolysis of 1,1-Diethoxydecane would involve calculating the energy of the protonated acetal, the oxocarbenium ion intermediate, and the transition states connecting them. acs.org While water is often involved, some studies show that deprotection can occur without it, proceeding through different intermediates. acs.org

Table 2: Illustrative Calculated Activation Energies for Acetal Hydrolysis Steps (Note: This data is representative for a generic acetal hydrolysis and serves for illustrative purposes.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of Acetal Oxygen | Low barrier, fast equilibrium |

| 2 | C-O Bond Cleavage (Rate-Determining) | 15 - 25 |

| 3 | Nucleophilic Attack by Water | Low barrier, fast |

| 4 | Deprotonation to form Hemiacetal | Low barrier, fast equilibrium |

Click on a row to highlight a specific step in the reaction pathway.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, can predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with considerable accuracy. These predictions are valuable for confirming experimental assignments and for understanding how molecular structure relates to spectral features.

For 1,1-Diethoxydecane, DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of its chemical bonds. researchgate.net The C-O single-bond stretching in ethers and acetals typically appears in the IR spectrum in the 1050-1150 cm⁻¹ region. pressbooks.pubopenstax.orglibretexts.org Computational models can predict the exact frequencies and intensities of these absorptions, helping to distinguish them from other peaks in the fingerprint region. chemrxiv.org

Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus (¹H and ¹³C). fiveable.me Protons on the carbon atom bonded to the two oxygens (the acetal proton) and the protons on the carbons of the ethoxy groups are expected to have characteristic chemical shifts due to the electronegativity of the adjacent oxygen atoms. libretexts.org Calculated spectra can be compared to experimental data to confirm the structure.

Table 3: Predicted vs. Experimental Spectroscopic Data for Ether-like Structures (Note: This table provides a general comparison for ether functionalities, relevant to 1,1-Diethoxydecane.)

| Spectroscopic Feature | Typical Experimental Range | Typical Predicted Range (DFT) |

| IR: C-O Stretch (cm⁻¹) | 1050 - 1150 | 1040 - 1160 |

| ¹H NMR: H-C-(OR)₂ (ppm) | 4.5 - 5.5 | 4.4 - 5.6 |

| ¹H NMR: -O-CH₂- (ppm) | 3.4 - 4.5 | 3.3 - 4.6 |

| ¹³C NMR: C-(OR)₂ (ppm) | 95 - 110 | 94 - 112 |

| ¹³C NMR: -O-CH₂- (ppm) | 50 - 80 | 50 - 82 |

This interactive table allows users to compare the predicted and experimental spectroscopic data ranges.

Quantitative Structure-Activity Relationship (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property. nih.govsysrevpharm.org These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new compounds without the need for extensive experimental testing. researchgate.netijpcbs.com

For analogues of 1,1-Diethoxydecane, QSAR models could be developed to predict various endpoints. Since many acetals and esters with long alkyl chains are used as fragrance and flavor compounds, a QSAR model could predict olfactory properties, such as odor threshold or perceived scent profile. nih.govmdpi.com This would involve calculating a set of molecular descriptors for a series of related acetals and correlating them with experimentally determined sensory data. Descriptors can include physicochemical properties (e.g., LogP, molecular weight) and structural features (e.g., topological indices, electronic properties). kcl.ac.uk

Another potential application is in predicting toxicological profiles. QSAR can be used to screen for potential toxicity, helping to design safer alternatives. researchgate.net A model built on a dataset of similar ethers, acetals, and long-chain alkanes could predict the potential for skin irritation, aquatic toxicity, or other adverse effects for 1,1-Diethoxydecane and its analogues. mdpi.com

Emerging Research Avenues and Future Outlook

Sustainable Synthesis of 1,1-Diethoxydecane and Analogues

The classic synthesis of acetals often involves acid catalysts and conditions that are not environmentally friendly. ijsdr.org Modern research is focused on developing greener, more sustainable methods for producing 1,1-diethoxydecane and its analogues. These approaches align with the principles of green chemistry by utilizing renewable resources, employing safer solvents, and improving energy efficiency. psu.eduaustraliansciencejournals.com

Green Catalysis and Reaction Conditions: A significant trend is the replacement of corrosive mineral acids with heterogeneous catalysts. ymerdigital.com Materials like zeolites, mesoporous silicas (e.g., Al-SBA-15), and acidic resins are being investigated. researchgate.net These solid catalysts are easily separable from the reaction mixture, allowing for reuse and minimizing waste. acs.org Solvent-free reaction conditions are also being explored to increase atom economy and simplify purification processes. researchgate.netacs.org

Furthermore, innovative energy sources are being applied to accelerate the reaction. Photo-organocatalytic methods, using organic dyes and light, offer a metal-free and mild alternative for acetalization. rsc.org

Renewable Feedstocks: The synthesis of 1,1-diethoxydecane traditionally relies on petrochemically derived decanal (B1670006). A key area of emerging research is the use of renewable feedstocks. rsc.orgbohrium.com Bio-based resources can be converted into the necessary aldehyde precursors through various biological and chemical processes. psu.edu Lignocellulosic biomass, fats, and oils are potential sources for producing the building blocks required for synthesis. rsc.org This shift not only reduces dependence on fossil fuels but also leverages the inherent functionality of biomolecules, potentially requiring fewer synthetic steps. psu.edu

Table 1: Comparison of Synthetic Methodologies for Acetal (B89532) Synthesis

| Methodology | Catalyst Type | Key Advantages | Research Focus |

|---|---|---|---|

| Conventional Acid Catalysis | Homogeneous (e.g., HCl, H₂SO₄) | High reaction rates | - |

| Heterogeneous Catalysis | Solid Acids (e.g., Zeolites, Resins) | Catalyst recyclability, reduced waste, ease of separation. acs.org | Developing more active and stable catalysts. |

| Photo-organocatalysis | Organic Dyes (e.g., Eosin Y, Thioxanthenone) | Metal-free, mild conditions, use of visible light. rsc.org | Expanding the scope to a wider range of substrates. |

| Biocatalysis | Enzymes (e.g., Lipases) | High selectivity, mild reaction conditions (pH, temp). nih.gov | Enzyme engineering for improved efficiency and stability. |

| Solvent-Free Synthesis | Various (often heterogeneous) | High atom economy, reduced solvent waste, simplified purification. researchgate.net | Optimizing reaction kinetics and heat transfer. |

Advanced Functionalization for Novel Applications

Beyond its current uses, the functionalization of the 1,1-diethoxydecane structure opens doors to novel materials and applications. Research in this area focuses on introducing reactive groups into the molecule, allowing it to be used as a building block for more complex structures.

The introduction of functional groups, such as allyl or chloro groups, onto the backbone of related acetal structures has been demonstrated in the synthesis of functionalized polymers. nih.govacs.org This approach allows for post-synthesis modification, enabling the attachment of various molecules to tailor the material's properties for specific applications, such as in biodegradable polymers. nih.govacs.org Analogously, a derivative like 10-chloro-1,1-diethoxydecane (B1425260) could serve as a precursor for creating new functionalized long-chain molecules. molbase.combldpharm.com

The ability to introduce different functionalities could lead to the development of novel surfactants, plasticizers, or specialized solvents. ijsdr.org Furthermore, the acetal group itself can be part of a larger, functional molecule. For instance, acetal-containing polyols have been synthesized for use in recyclable polyurethanes, where the acetal linkage provides a point for controlled degradation. acs.org This concept could be extended to materials derived from 1,1-diethoxydecane, creating long-chain compounds with tunable properties and lifecycles. The surface functionalization of materials is a broad field that offers strategies for immobilizing molecules like functionalized acetals onto various substrates to create smart materials with advanced properties. nih.govresearchgate.net

In-depth Mechanistic Understanding of Biogenic Formation

The formation of acetals in biological systems is a well-established process, particularly in carbohydrate chemistry where glycosidic bonds (which are acetals) are formed. libretexts.org The biogenic, or enzyme-catalyzed, formation of 1,1-diethoxydecane is an intriguing research avenue that leverages the principles of biocatalysis. illinois.edursc.org

Understanding the specific enzymes and pathways that could produce 1,1-diethoxydecane in organisms is a key research goal. This involves identifying enzymes capable of acting on long-chain aliphatic aldehydes like decanal. Biocatalysis using whole-cell systems or isolated enzymes is being explored for the synthesis of various chemicals, including aldehydes that are precursors to acetals. illinois.eduresearchgate.net Research into microbial enzymes could uncover novel biocatalysts that can efficiently produce 1,1-diethoxydecane from bio-based precursors under mild and sustainable conditions. nih.gov

Expanding the Scope of Bioactivity and Biomedical Research

While the primary application of 1,1-diethoxydecane has been in the flavor and fragrance industry, preliminary studies suggest potential bioactivity. ymerdigital.com The compound has been identified as a phytoconstituent in medicinal plants, indicating a possible role in their biological effects. researchgate.net

The broader class of acetals is being investigated for various biomedical applications. Even simple acetals can be stable enough under physiological conditions to be incorporated into orally bioavailable drugs. acs.org For example, natural product-like spiroketals and fused bicyclic acetals have been identified as potent cytotoxic agents against leukemia cells, inducing cell death through apoptosis. nih.gov This highlights the potential for acetal-containing structures to serve as scaffolds in drug design.

Future research will likely focus on a more systematic evaluation of the pharmacological properties of 1,1-diethoxydecane and its functionalized analogues. nih.gov Studies may explore its potential antimicrobial, anti-inflammatory, or anticancer activities. notulaebotanicae.rogeomar.de Given that long-chain hydrocarbons and related compounds can exhibit antimicrobial properties, it is plausible that 1,1-diethoxydecane could have similar effects. A deeper understanding of its bioactivity could lead to its development as a lead compound in medicinal chemistry or as a functional ingredient in biomedical materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Diethoxydecane, and how do reaction conditions influence yield?

- Methodological Answer : 1,1-Diethoxydecane is synthesized via acid-catalyzed acetal formation between decanal and ethanol. Key variables include catalyst type (e.g., p-toluenesulfonic acid), stoichiometry, and reaction duration. For reproducible results:

- Use anhydrous ethanol to minimize hydrolysis.

- Monitor reaction progress via gas chromatography (GC) to optimize time and temperature.

- Purify via fractional distillation under reduced pressure to isolate the product.

- Yield optimization requires balancing molar ratios (typically 1:2 aldehyde:ethanol) and catalyst concentration (0.5–2 mol%) .

Q. What analytical techniques are most effective for characterizing 1,1-Diethoxydecane?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using NMR (δ 1.2–1.6 ppm for ethoxy groups, δ 3.4–3.8 ppm for methylene adjacent to oxygen) and NMR (δ 15–20 ppm for ethoxy carbons) .

- GC-MS : Verify purity and identify impurities by comparing retention indices and fragmentation patterns against reference libraries.

- FT-IR : Detect characteristic C-O-C stretching bands (~1100 cm) .

Q. What safety precautions are necessary when handling 1,1-Diethoxydecane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways due to aquatic toxicity .

- Storage : Keep in airtight containers away from strong oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of 1,1-Diethoxydecane across studies?

- Methodological Answer :

- Conduct a scoping review to collate existing data on properties like boiling point, density, and solubility. Use statistical tools (e.g., meta-regression) to identify outliers and assess methodological biases (e.g., purity levels, calibration standards) .

- Validate findings through independent replication under controlled conditions (e.g., ASTM/EURO-Norms for density measurements) .

Q. What computational models predict the reactivity of 1,1-Diethoxydecane in different solvent systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. non-polar (e.g., hexane) solvents to predict stability and aggregation behavior .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the acetal group to assess susceptibility to acid-catalyzed hydrolysis. Compare with experimental kinetic data .

Q. How does the electronic structure of 1,1-Diethoxydecane influence its stability under varying pH conditions?

- Methodological Answer :

- Perform pH-dependent stability studies :

Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC.

Correlate hydrolysis rates with computed partial charges on oxygen atoms (using DFT).

Identify critical pH thresholds where the acetal group becomes unstable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.